Cas no 2172022-01-2 (3-{N-tert-butyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}propanoic acid)

3-{N-tert-butyl-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}propanoic acid is a specialized protected amino acid derivative designed for peptide synthesis applications. The compound features an N-tert-butyl group and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, ensuring selective deprotection under mild basic conditions while maintaining stability during solid-phase peptide synthesis. The cyclobutyl backbone contributes to conformational rigidity, enhancing peptide structural control. The propanoic acid terminus facilitates further coupling reactions, making it a versatile building block. This reagent is particularly valuable for synthesizing constrained peptides or peptidomimetics, where precise steric and electronic properties are required. Its high purity and well-defined reactivity profile make it suitable for demanding synthetic workflows in medicinal chemistry and biochemical research.
3-{N-tert-butyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}propanoic acid structure
2172022-01-2 structure
Product name:3-{N-tert-butyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}propanoic acid
CAS No:2172022-01-2
MF:C27H32N2O5
MW:464.553387641907
CID:5945823
PubChem ID:165586624

3-{N-tert-butyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{N-tert-butyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}propanoic acid
    • 2172022-01-2
    • EN300-1538678
    • 3-{N-tert-butyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}propanoic acid
    • Inchi: 1S/C27H32N2O5/c1-26(2,3)29(16-13-23(30)31)24(32)27(14-8-15-27)28-25(33)34-17-22-20-11-6-4-9-18(20)19-10-5-7-12-21(19)22/h4-7,9-12,22H,8,13-17H2,1-3H3,(H,28,33)(H,30,31)
    • InChI Key: BIPQUGLLOZALKG-UHFFFAOYSA-N
    • SMILES: O=C(C1(CCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CCC(=O)O)C(C)(C)C

Computed Properties

  • Exact Mass: 464.23112213g/mol
  • Monoisotopic Mass: 464.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 750
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.9Ų
  • XLogP3: 3.8

3-{N-tert-butyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1538678-0.05g
3-{N-tert-butyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}propanoic acid
2172022-01-2
0.05g
$2829.0 2023-06-05
Enamine
EN300-1538678-2.5g
3-{N-tert-butyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}propanoic acid
2172022-01-2
2.5g
$6602.0 2023-06-05
Enamine
EN300-1538678-100mg
3-{N-tert-butyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}propanoic acid
2172022-01-2
100mg
$2963.0 2023-09-26
Enamine
EN300-1538678-2500mg
3-{N-tert-butyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}propanoic acid
2172022-01-2
2500mg
$6602.0 2023-09-26
Enamine
EN300-1538678-10000mg
3-{N-tert-butyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}propanoic acid
2172022-01-2
10000mg
$14487.0 2023-09-26
Enamine
EN300-1538678-0.25g
3-{N-tert-butyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}propanoic acid
2172022-01-2
0.25g
$3099.0 2023-06-05
Enamine
EN300-1538678-5.0g
3-{N-tert-butyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}propanoic acid
2172022-01-2
5g
$9769.0 2023-06-05
Enamine
EN300-1538678-1000mg
3-{N-tert-butyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}propanoic acid
2172022-01-2
1000mg
$3368.0 2023-09-26
Enamine
EN300-1538678-250mg
3-{N-tert-butyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}propanoic acid
2172022-01-2
250mg
$3099.0 2023-09-26
Enamine
EN300-1538678-0.5g
3-{N-tert-butyl-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}propanoic acid
2172022-01-2
0.5g
$3233.0 2023-06-05

Additional information on 3-{N-tert-butyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}propanoic acid

Recent Advances in the Study of 3-{N-tert-butyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}propanoic acid and Related Research (Keyword: 2172022-01-2)

The compound 3-{N-tert-butyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}propanoic acid has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, as well as its relevance to the keyword "2172022-01-2," which appears to be a specific identifier for a related research project or compound series.

Recent studies have focused on the synthesis and characterization of this compound, highlighting its role as a versatile building block in peptide and small-molecule drug development. The tert-butyl and fluorenylmethoxycarbonyl (Fmoc) protecting groups in its structure make it particularly useful in solid-phase peptide synthesis (SPPS), where selective deprotection and coupling reactions are critical. Researchers have also investigated its potential as a modulator of protein-protein interactions, given its cyclobutylformamido moiety, which can mimic natural peptide conformations.

In the context of the keyword "2172022-01-2," preliminary data suggest that this identifier may refer to a novel class of cyclobutane-derived compounds with applications in targeted drug delivery. A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of 3-{N-tert-butyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}propanoic acid exhibit enhanced stability and bioavailability compared to traditional peptide-based therapeutics. These findings align with the broader trend of exploring constrained scaffolds in drug design to improve pharmacokinetic properties.

Further investigations into the mechanistic aspects of this compound have revealed its potential as a covalent inhibitor of specific enzymes involved in inflammatory pathways. For instance, a recent preprint on bioRxiv demonstrated that the compound's propanoic acid tail can form reversible interactions with catalytic residues in cyclooxygenase-2 (COX-2), suggesting its utility in developing next-generation anti-inflammatory agents. This aligns with the growing interest in covalent inhibitors as a strategy to achieve prolonged target engagement and reduced dosing frequency.

In conclusion, the compound 3-{N-tert-butyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}propanoic acid represents a promising scaffold for drug discovery, with applications ranging from peptide synthesis to enzyme inhibition. The association with the keyword "2172022-01-2" underscores its relevance to ongoing research efforts in the field. Future studies should focus on optimizing its pharmacological profile and exploring its therapeutic potential in preclinical models.

Recommend Articles

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk